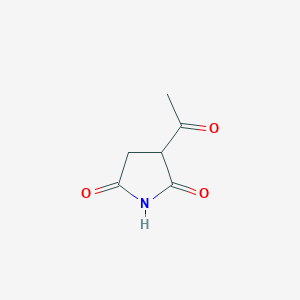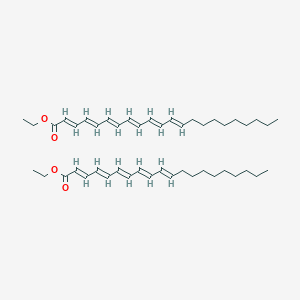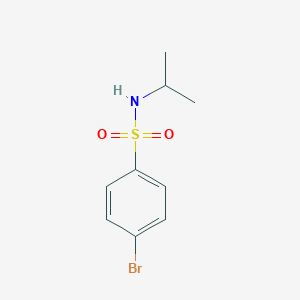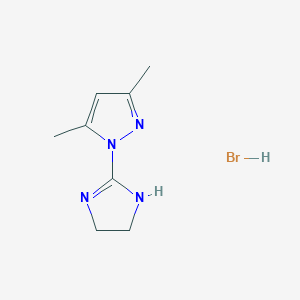![molecular formula C8H10N2O3 B161969 3-[(1H-吡咯-2-甲酰)-氨基]丙酸 CAS No. 129053-84-5](/img/structure/B161969.png)
3-[(1H-吡咯-2-甲酰)-氨基]丙酸
描述
“3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid” is a compound with the molecular formula C8H10N2O3. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are known to possess diverse biological activities and are common structural components of many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the Paal-Knorr pyrrole synthesis, which is a reaction used to synthesize substituted pyrroles from 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .科学研究应用
合成和生物活性:胡彬彬(2012年)报道了3-(1H-吡咯-2-甲酰)丙酸的合成及其后续转化为吡咯并[2,3-c]吖啶-4,8-二酮衍生物。这些化合物表现出显著的α-葡萄糖苷酶抑制作用,这对于糖尿病治疗是相关的 (Hu Bin-bin, 2012)。
分析化学应用:K. Tomokuni和M. Ogata(1972年)利用3-[(1H-吡咯-2-甲酰)-氨基]丙酸的衍生物开发了一种用于定量分析尿中δ-氨基乙酰丙酮酸的方法,这是铅暴露的重要生物标志物 (Tomokuni & Ogata, 1972)。
杀虫研究:A. A. Abdelhamid等人(2022年)合成了一系列吡咯衍生物,包括与3-[(1H-吡咯-2-甲酰)-氨基]丙酸相关的化合物,用作对抗棉铃虫的杀虫剂 (Abdelhamid et al., 2022)。
晶体结构测定:K. Di(2010年)对类似化合物2-氨基-3-(1H-吲哚-3-基)丙酸的晶体结构进行的研究,为了解3-[(1H-吡咯-2-甲酰)-氨基]丙酸衍生物的结构特性提供了见解 (Di, 2010)。
微生物丙酸生产:R. A. Gonzalez-Garcia等人(2017年)对微生物丙酸生产的研究,虽然不直接涉及3-[(1H-吡咯-2-甲酰)-氨基]丙酸,但提供了关于丙酸及其生物化学生产和应用的更广泛类别的背景 (Gonzalez-Garcia et al., 2017)。
属性
IUPAC Name |
3-(1H-pyrrole-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h1-2,4,9H,3,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNGIQRAJOIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578881 | |
| Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid | |
CAS RN |
129053-84-5 | |
| Record name | N-(1H-Pyrrol-2-ylcarbonyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129053-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)





